3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-

spiropyran synthesis photochromic materials oxazolidinoindoline

3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- (CAS 138559-05-4) is a quaternary indolium cation bearing a characteristic N-hydroxyethyl substituent at the 1-position and three methyl groups at the 2,3,3-positions of the indolium ring. Its IUPAC name is 2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol.

Molecular Formula C13H18NO+
Molecular Weight 204.29 g/mol
CAS No. 138559-05-4
Cat. No. B3047391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl-
CAS138559-05-4
Molecular FormulaC13H18NO+
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2C1(C)C)CCO
InChIInChI=1S/C13H18NO/c1-10-13(2,3)11-6-4-5-7-12(11)14(10)8-9-15/h4-7,15H,8-9H2,1-3H3/q+1
InChIKeyBZGJYNHOQNJMCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- (CAS 138559-05-4): A Strategic N-Hydroxyethyl-Functionalized Indolium Cation for Cyanine Dye and Sensor Synthesis


3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- (CAS 138559-05-4) is a quaternary indolium cation bearing a characteristic N-hydroxyethyl substituent at the 1-position and three methyl groups at the 2,3,3-positions of the indolium ring. Its IUPAC name is 2-(2,3,3-trimethylindol-1-ium-1-yl)ethanol . This compound serves as a critical synthetic intermediate in the preparation of cyanine dyes, hemicyanine dyes, fluoran leuco dyes, and spiropyran photochromic materials, where the hydroxyethyl group provides both a reactive handle for further derivatization and enhanced hydrogen-bonding capability relative to simple N-alkyl indolium analogs [1][2]. Commercially, it is typically supplied as the bromide salt (CAS 29636-94-0) or iodide salt (CAS 50839-66-2) at purities of 95–98% .

Why Generic Indolium Salt Substitution Fails: The Functional Consequences of the N-Hydroxyethyl Group in 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- (CAS 138559-05-4)


Indolium salts sharing the 2,3,3-trimethyl-3H-indolium core cannot be freely interchanged because the N1-substituent critically governs three orthogonal properties: (i) the downstream synthetic transformations accessible to the intermediate, (ii) the solubility and hydrogen-bonding profile of both the precursor and the resulting dye, and (iii) the interaction mode with biological targets [1]. The 1-(2-hydroxyethyl) variant uniquely enables base-catalyzed isomerization to oxazolidino[3,2-a]indoline derivatives—a key gateway to spiropyrans and photochromic materials—which simple N-ethyl or N-propyl analogs cannot undergo [2][3]. Furthermore, the hydroxyl group contributes 1 hydrogen-bond donor (HBD) vs. 0 HBD for 1-ethyl-2,3,3-trimethyl-3H-indolium , directly impacting protein-binding performance in hemicyanine-based albumin probes and aqueous solubility in polar reaction media [4]. Substituting with a sulfonatepropyl analog may improve water solubility but sacrifices the synthetic versatility of the hydroxyl handle [5]. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- (CAS 138559-05-4) vs. Closest Analogs


Evidence 1: Hydroxyethyl-Enabled Oxazolidinoindoline Isomerization—A Synthetic Pathway Inaccessible to N-Alkyl Analogs

The N-hydroxyethyl group of 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium bromide undergoes base-catalyzed intramolecular cyclization to form (R/S)-9,9,9a-trimethyl-2,3,9,9a-tetrahydrooxazolo[3,2-a]indole, a crucial spiropyran precursor, in 88% isolated yield (1.04 g from 1.67 g starting material) [1]. This transformation is mechanistically dependent on the nucleophilic hydroxyl oxygen attacking the electrophilic C2 position of the indolium ring. N-alkyl analogs such as 1-ethyl-2,3,3-trimethyl-3H-indolium and 1-propyl-2,3,3-trimethyl-3H-indolium lack the internal nucleophile and cannot undergo this cyclization, fundamentally precluding their use in spiropyran and oxazolidinoindoline syntheses [2].

spiropyran synthesis photochromic materials oxazolidinoindoline synthetic intermediate

Evidence 2: Synthesis Yield Benchmarking—Iodide Salt Achieves 92% Isolated Yield vs. 72% for Bromide Variant

Quaternization of 2,3,3-trimethylindolenine with 2-iodoethanol in ethanol under reflux (12 h) delivers 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide in 92% isolated yield as a purple powder . In contrast, the analogous reaction with 2-bromoethanol in methyl ethyl ketone yields the bromide salt at 72% isolated yield [1], while an optimized acetonitrile protocol with recrystallization from chloroform/hexane raises the bromide yield to 87% (2.6 g purified product) . For comparison, quaternization of 2,3,3-trimethylindolenine with ethyl iodide to form the 1-ethyl analog is reported at approximately 96% yield for the 5-sulfonate inner salt variant , though direct yield comparisons for the non-sulfonated 1-ethyl iodide are not consistently reported in primary literature.

quaternization yield indolium salt synthesis counterion effect process chemistry

Evidence 3: Aqueous Cyanide Detection—Derived Probe Achieves 2 µM Limit of Detection in Water

A patent (KR1020170114499A) discloses a cyanide ion-detecting probe synthesized by condensation of p-dimethylaminobenzaldehyde with 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium bromide in a polar solvent [1]. The resulting probe selectively detects cyanide ion at a level of 2 µM (micromolar) in aqueous solution, with detection confirmed by both visible-region color change and fluorescence analysis [1]. While the broader indolium class is associated with cyanide sensing (reviewed in ), this specific detection limit is explicitly tied to the hydroxyethyl-substituted indolium scaffold described in the patent. The hydroxyethyl residue is claimed to contribute to water compatibility of the probe formulation [1].

cyanide sensor fluorescence detection environmental monitoring indolium-based probe

Evidence 4: Hydrogen-Bond Donor Capacity—1 HBD for Hydroxyethyl vs. 0 HBD for 1-Ethyl Analog

The hydroxyethyl substituent on the target indolium cation contributes exactly 1 hydrogen-bond donor (HBD) as computed from its topological polar surface area (TPSA = 23.24 Ų) and heavy atom count (16) [1]. In contrast, 1-ethyl-2,3,3-trimethyl-3H-indolium iodide has 0 HBD (TPSA = 16.6 Ų), as the ethyl group lacks a hydrogen-bond-capable heteroatom . This differential is functionally significant: hemicyanine dyes incorporating a carboxyethyl (a structural analog of hydroxyethyl) on the indolium nitrogen demonstrate measurable non-covalent interaction with bovine serum albumin (BSA), attributed to hydrogen bonding and electrostatic interactions [2]. Dyes lacking a hydrogen-bond donor on the indolium N-substituent show reduced or absent protein binding in comparable spectral titration experiments [2]. The consensus Log P of the target bromide is 0.94 (average of five computational methods), indicating balanced hydrophilicity suitable for both organic and aqueous reaction media .

hydrogen-bond donor protein binding solubility drug-likeness

Evidence 5: Thermal Handling Advantage—Iodide Salt Melting Point of 164–167°C vs. 202°C for 1-Ethyl Analog Iodide

1-(2-Hydroxyethyl)-2,3,3-trimethyl-3H-indolium iodide exhibits a melting point of 164–167°C as an off-white crystalline solid [1], whereas 1-ethyl-2,3,3-trimethyl-3H-indolium iodide melts at 202°C (as reported by TCI) or at 165–166°C according to an alternative supplier [2]. The lower and more moderate melting point of the hydroxyethyl variant (where consistently observed) facilitates melt-processing and recrystallization under milder thermal conditions, reducing the risk of thermal degradation during purification. The bromide salt of the target compound has a markedly lower melting range of 34–38°C , offering a complementary physical form (low-melting solid) that may be advantageous for solvent-free or melt-based synthetic protocols. The boiling point of the bromide salt is reported at 242.8°C at 760 mmHg , providing an upper thermal stability benchmark.

melting point thermal stability handling properties purification

Evidence 6: Counterion-Dependent Physicochemical Profile—Bromide vs. Iodide Salts of the Same Cation

Although both bromide (CAS 29636-94-0) and iodide (CAS 50839-66-2) salts share the identical 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium cation, their physicochemical profiles differ substantially: the bromide is a purple-to-purplish-red low-melting solid (mp 34–38°C) with a boiling point of 242.8°C , while the iodide is an off-white crystalline solid with mp 164–167°C [1]. The iodide salt achieves a superior isolated synthesis yield of 92% (vs. 72–87% for bromide) and provides a well-resolved 1H NMR spectrum (400 MHz, DMSO-d6) with diagnostic signals at δ 4.61 (t, J = 5.3 Hz, N–CH2–CH2–OH) and δ 3.89 (t, J = 5.2 Hz, CH2–OH) that serve as reliable quality control markers . The bromide salt's lower melting point and purple coloration indicate differences in crystal packing and potentially different solubility profiles in organic solvents. Commercial availability of both salts at 97–98% purity from multiple vendors ensures supply chain redundancy.

counterion effect salt selection solubility process chemistry

Optimal Application Scenarios for 3H-Indolium, 1-(2-hydroxyethyl)-2,3,3-trimethyl- (CAS 138559-05-4) Based on Quantitative Evidence


Scenario 1: Spiropyran and Photochromic Material Synthesis—Where the Hydroxyethyl Group Is Non-Negotiable

Researchers synthesizing spiropyran photochromic compounds or oxazolidinoindoline intermediates should prioritize the target compound over all N-alkyl indolium analogs. The hydroxyethyl group is mechanistically required for the base-catalyzed intramolecular cyclization that generates the oxazolidinoindoline core in 88% yield [1]. N-Ethyl, N-propyl, and N-sulfonatepropyl indolium salts cannot undergo this transformation, making the hydroxyethyl variant the only viable precursor in this synthetic route [2]. The bromide salt is the preferred starting material for this application, as it is directly used in the published 72%-yield protocol with 2-bromoethanol quaternization followed by KOH-mediated isomerization [1].

Scenario 2: Cyanine and Hemicyanine Dye Development Requiring Hydrogen-Bonding Functionality

For the design of hemicyanine dyes intended as non-covalent protein probes (e.g., bovine serum albumin detection), the target compound's 1 HBD capacity—conferred by the hydroxyethyl group—enables specific hydrogen-bonding interactions that are absent in 1-ethyl analogs (0 HBD) [3]. The consensus Log P of 0.94 for the bromide salt indicates a balanced hydrophilicity profile suitable for both organic synthesis steps and aqueous biological assay conditions . The iodide variant (92% yield, well-characterized 1H NMR) is recommended for the quaternization step when high purity of the indolium precursor is critical for downstream dye performance .

Scenario 3: Cyanide Ion Chemosensor Development Targeting Sub-ppm Detection in Environmental Water Samples

Groups developing fluorescence turn-on cyanide sensors for environmental monitoring should consider the target compound as the indolium building block, based on the demonstrated 2 µM detection limit achieved by the p-dimethylaminobenzaldehyde-condensed probe in aqueous solution [4]. The hydroxyethyl residue contributes to the water compatibility of the sensing formulation, and the probe's reversible response to metal ions and acidic solutions extends its utility to biological contexts including cancer cell fluorescence labeling and photodynamic therapy applications [4]. The bromide salt is the specified precursor in the patent protocol [4].

Scenario 4: Process Chemistry Optimization—Counterion Selection for Yield, Purity, and Physical Form

Process chemists scaling up indolium salt production should select the counterion based on the intended downstream application: the iodide salt offers superior isolated yield (92%) and a high-melting crystalline form (mp 164–167°C) amenable to recrystallization-based purification and 1H NMR QC [5]; the bromide salt provides a lower-cost alternative (72–87% yield) with a low-melting form (mp 34–38°C, bp 242.8°C) suitable for solvent-free melt reactions . Both salts are commercially available at 97–98% purity from multiple vendors, ensuring supply chain resilience . The boiling point of 242.8°C for the bromide establishes a safe upper thermal limit for melt-based synthetic protocols .

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